Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)
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Overview
Description
2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole is a heterocyclic compound that features a fused ring system combining pyrazine and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline and a dihydropyrazine derivative, the reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the choice of solvents, catalysts, and purification methods are crucial to achieving an efficient and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully hydrogenated compounds.
Scientific Research Applications
2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine
- 2-Methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine 2-oxide
Uniqueness
2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole is unique due to its specific ring structure and the presence of a methyl group at a particular position. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N2 |
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Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-methyl-3,4,6,10b-tetrahydro-1H-pyrazino[2,1-a]isoindole |
InChI |
InChI=1S/C12H16N2/c1-13-6-7-14-8-10-4-2-3-5-11(10)12(14)9-13/h2-5,12H,6-9H2,1H3 |
InChI Key |
HEKLTJNYTBKHEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2CC3=CC=CC=C3C2C1 |
Origin of Product |
United States |
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